molecular formula C18H17ClN2O3 B14959976 N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959976
M. Wt: 344.8 g/mol
InChI Key: IBOVWRFRMMTGOM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a chlorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
  • 3-(4-Chlorophenyl)-2-oxiranylmethanone

Uniqueness

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or bioactivity profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O3/c1-24-16-7-5-15(6-8-16)21-11-12(9-17(21)22)18(23)20-14-4-2-3-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,23)

InChI Key

IBOVWRFRMMTGOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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